Regioisomeric Advantage: Differential π-π Stacking Energy vs. 6-Fluoro Analog
Computational analysis reveals that the 5-fluoro regioisomer exhibits a distinct intermolecular interaction profile compared to its 6-fluoro counterpart. Specifically, the calculated π-π stacking energy is -12.4 kcal/mol for 2-amino-5-fluorobenzothiazole, whereas it is -14.1 kcal/mol for 2-amino-6-fluorobenzothiazole. This 1.7 kcal/mol difference suggests a subtly altered capacity for non-covalent binding with aromatic residues in biological targets .
| Evidence Dimension | π-π Stacking Energy (kcal/mol) |
|---|---|
| Target Compound Data | -12.4 |
| Comparator Or Baseline | 2-Amino-6-fluorobenzothiazole: -14.1 |
| Quantified Difference | 1.7 kcal/mol (target compound shows weaker stacking) |
| Conditions | DFT-based computational modeling (B3LYP/6-311++G(2d,p)) |
Why This Matters
This quantifies a structural basis for differential target engagement, indicating the 5-fluoro isomer may be preferable for projects where a specific, lower binding energy profile is desired.
